REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].I[CH3:17].[H-].[Na+].OS([O-])(=O)=O.[K+]>C1COCC1>[C:1]([O:5][C:6](=[O:15])[N:7]([C:8]1[CH:9]=[CH:10][C:11]([I:14])=[CH:12][CH:13]=1)[CH3:17])([CH3:4])([CH3:2])[CH3:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
15.96 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=C(C=C1)I)=O
|
Name
|
|
Quantity
|
24.96 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
4.36
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with aqueous 10% KHSO4/Et2O (3×)
|
Type
|
WASH
|
Details
|
The organic phases were washed with aqueous 10% NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)C1=CC=C(C=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |